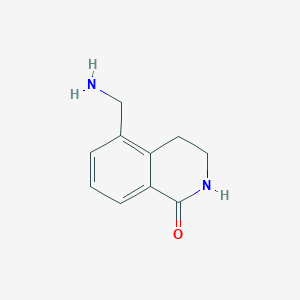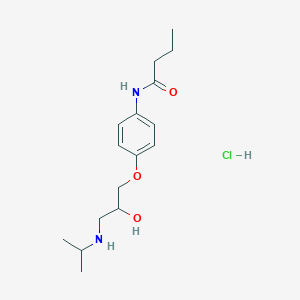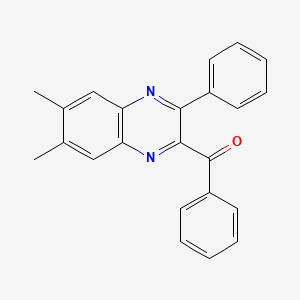
2-Benzoyl-3-phenyl-6,7-dimethylquinoxaline
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Radiosensitization in Cancer Treatment
A study investigated the radiosensitizing effects of 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (a closely related compound) and ionizing radiation on colon cancer cells. It was found that this compound, under both oxygenated and hypoxic conditions, significantly enhances the radiation-induced damage to cancer cells, making them more susceptible to treatment. This effect is attributed to the compound's ability to induce apoptosis and cell cycle arrest in cancer cells, thus potentiating the therapeutic effects of radiation (Itani et al., 2007).
Corrosion Inhibition
Research on spirocyclopropane derivatives, including compounds similar to 2-Benzoyl-3-phenyl-6,7-dimethylquinoxaline, has shown their effectiveness as corrosion inhibitors for mild steel in acidic environments. These compounds exhibit significant protection against corrosion, attributed to their ability to form a protective layer on the metal surface. This property is particularly important for developing environmentally friendly corrosion inhibitors in industrial applications (Chafiq et al., 2020).
Antibacterial and Anthelmintic Activities
Derivatives of quinoxaline have been synthesized and tested for their biological activities, including antibacterial and anthelmintic effects. These studies highlight the potential of quinoxaline derivatives in developing new therapeutic agents with specific biological activities (Debnath & Manjunath, 2011).
Electrosynthesis and Electrochemical Properties
Investigations into the electrochemical behavior of quinoxaline derivatives have led to new insights into their redox properties. These findings are significant for applications in electrochemical sensors, organic electronics, and as intermediates in organic syntheses (Davarani et al., 2006).
Anticancer Activity
Quinoxaline derivatives have been synthesized and evaluated for their anticancer activities. These compounds exhibit significant potential as anticancer agents, demonstrating the ability to induce cell cycle arrest and apoptosis in cancer cells. Such studies are crucial for the development of new chemotherapeutic agents (Farahat & Atta, 2014).
Eigenschaften
IUPAC Name |
(6,7-dimethyl-3-phenylquinoxalin-2-yl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O/c1-15-13-19-20(14-16(15)2)25-22(23(26)18-11-7-4-8-12-18)21(24-19)17-9-5-3-6-10-17/h3-14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCOJQLWBDLGCIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(C(=N2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


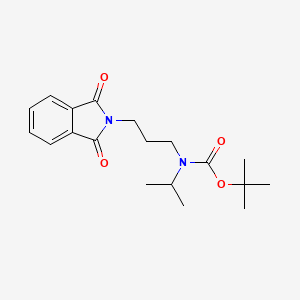
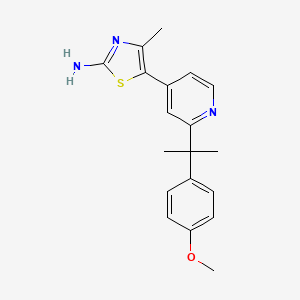



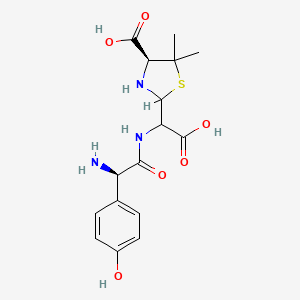



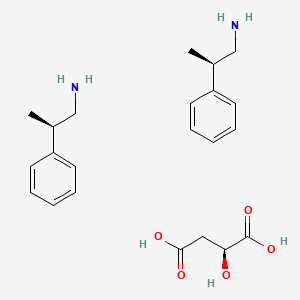
![(S)-1-(1H-pyrrolo[3,2-b]pyridin-5-yl)propan-1-amine hydrochloride](/img/structure/B1412389.png)
